molecular formula C10H12ClF2N B13585069 (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis

(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis

Cat. No.: B13585069
M. Wt: 219.66 g/mol
InChI Key: HAOGXKQADOYSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis is a synthetic organic compound It is characterized by the presence of a cyclobutane ring substituted with fluorine atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis typically involves the following steps:

    Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a suitable fluorinated precursor.

    Introduction of the Amine Group: The amine group can be introduced via nucleophilic substitution reactions using amine reagents.

    Fluorination: The fluorine atoms can be introduced using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the amine group or reduce any double bonds present in the structure.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of fluorinated amines on biological systems. It can serve as a model compound for investigating the interactions between fluorinated molecules and biological targets.

Medicine

In medicinal chemistry, this compound may have potential as a pharmaceutical agent. Its fluorinated structure could enhance its metabolic stability and bioavailability.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its fluorinated cyclobutane ring may impart desirable characteristics such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms could play a role in enhancing binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-amine: Similar structure but without the hydrochloride group.

    (1r,3r)-3-Fluoro-1-(2-chlorophenyl)cyclobutan-1-aminehydrochloride,cis: Similar structure with a chlorine atom instead of a fluorine atom.

    (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrobromide,cis: Similar structure with a hydrobromide group instead of a hydrochloride group.

Uniqueness

The uniqueness of (1r,3r)-3-Fluoro-1-(2-fluorophenyl)cyclobutan-1-aminehydrochloride,cis lies in its specific substitution pattern and the presence of both fluorine atoms and an amine group on the cyclobutane ring. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H12ClF2N

Molecular Weight

219.66 g/mol

IUPAC Name

3-fluoro-1-(2-fluorophenyl)cyclobutan-1-amine;hydrochloride

InChI

InChI=1S/C10H11F2N.ClH/c11-7-5-10(13,6-7)8-3-1-2-4-9(8)12;/h1-4,7H,5-6,13H2;1H

InChI Key

HAOGXKQADOYSCM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C2=CC=CC=C2F)N)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.